3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a combination of halogenated aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-aminobenzoxazole under basic conditions to form the Schiff base. This intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the imine group would yield an amine derivative.
Scientific Research Applications
3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-hydroxybenzaldehyde: A key intermediate in the synthesis of the target compound.
2-Aminobenzoxazole: Another intermediate used in the synthesis.
2-Naphthol: A common starting material in organic synthesis.
Uniqueness
The uniqueness of 3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL lies in its combination of halogenated aromatic rings and heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H14BrClN2O3 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
3-[5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H14BrClN2O3/c25-19-10-16(26)7-15(23(19)30)12-27-17-5-6-22-20(11-17)28-24(31-22)18-8-13-3-1-2-4-14(13)9-21(18)29/h1-12,29-30H |
InChI Key |
XVBMIAQUXYZUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Cl)Br)O)O |
Origin of Product |
United States |
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